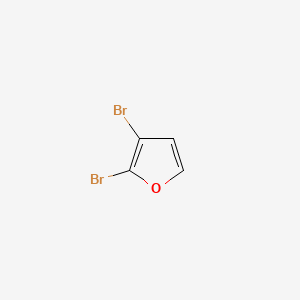

2,3-Dibromofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPGEBCMRMQOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427379 | |

| Record name | 2,3-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-34-4 | |

| Record name | 2,3-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30544-34-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromofuran: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

2,3-Dibromofuran (CAS No. 30544-34-4) is a halogenated five-membered heterocycle that has emerged as a pivotal building block in organic synthesis and medicinal chemistry. Its unique electronic properties and the differential reactivity of its two bromine substituents make it a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, detailed synthetic protocols, and its strategic application in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its regioselective reactivity and showcase its utility in the synthesis of polysubstituted furans, a core motif in numerous biologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Core Characteristics and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. This compound is a dense, flammable liquid that requires careful handling.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 30544-34-4 | [1][2][3] |

| Molecular Formula | C₄H₂Br₂O | [2][3][4] |

| Molecular Weight | 225.87 g/mol | [2][3][4] |

| Appearance | Liquid | [1] |

| Density | 2.117 g/mL at 25 °C | [5] |

| Boiling Point | 75-78 °C at 75 mmHg | [1][6] |

| Refractive Index | n20/D 1.544 - 1.547 | [1][6] |

| Flash Point | 60 °C (140 °F) | |

| SMILES | C1=COC(=C1Br)Br | [2][3] |

| InChI Key | GKPGEBCMRMQOPF-UHFFFAOYSA-N | [3] |

Handling, Storage, and Safety

This compound is classified as a flammable liquid that is toxic if swallowed and causes serious eye damage.[3][7] Adherence to strict safety protocols is mandatory.

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[7] Use non-sparking tools and ground/bond all containers and receiving equipment to prevent static discharge.[9] Avoid contact with skin, eyes, and clothing, and do not breathe vapors.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[7][9] The compound should be stored under an inert atmosphere.[11] For long-term stability, storage at 2-8°C or in a freezer is recommended.[2][9] Some suppliers provide it stabilized with 0.5% calcium carbonate.[1]

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not let the product enter drains.

Synthesis of this compound: A Validated Protocol

The preparation of this compound is not trivial and is typically achieved through a multi-step process starting from more common furan derivatives. A robust and scalable method involves the bromination and subsequent decarboxylation of a furoic acid ester.[12] This approach provides good control over the final product.

The workflow begins with the protection of the carboxylic acid group via esterification, followed by bromination, saponification of the ester, and finally, decarboxylation to yield the target molecule.

Caption: Synthetic pathway for this compound from Furoic Acid.[12]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.[12]

Step 1: Esterification of Furoic Acid to Methyl Furoate

-

To a round-bottom flask, add furoic acid, methanol (approx. 2 volumes), and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 6-8 hours.

-

After cooling, distill off the excess methanol under reduced pressure.

-

Take up the residue in an organic solvent (e.g., ether) and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic phase with water until neutral, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield methyl furoate.

Step 2: Bromination of Methyl Furoate

-

Dissolve the methyl furoate in a chlorinated organic solvent such as carbon tetrachloride in a flask protected from light.

-

Cool the mixture in an ice bath.

-

Slowly add an excess of bromine dropwise while maintaining the low temperature.

-

Allow the reaction to stir until completion (monitored by TLC or GC).

-

Carefully quench the excess bromine and wash the mixture with a solution of sodium thiosulfate, followed by water.

-

Dry the organic layer and evaporate the solvent to obtain the crude brominated ester.

Step 3: Saponification

-

Treat the crude brominated ester with an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Stir the mixture until the ester is fully hydrolyzed to the corresponding carboxylate salt.

-

Acidify the mixture with a strong acid (e.g., HCl) to precipitate the brominated furoic acid.

-

Filter and wash the solid product.

Step 4: Decarboxylation

-

Heat the dried brominated furoic acid. The decarboxylation will occur, releasing carbon dioxide.

-

The resulting crude this compound can then be purified by distillation under reduced pressure (e.g., 58°C at 15 mmHg) to yield the final product.[12]

Reactivity and Strategic Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of the two carbon-bromine bonds. The furan ring is an electron-rich aromatic system, which influences the susceptibility of the C-Br bonds to undergo reactions such as metal-halogen exchange and, most importantly, palladium-catalyzed cross-coupling.[13][14]

Regioselective Cross-Coupling Reactions

The bromine atom at the C2 position (alpha to the furan oxygen) is significantly more reactive than the bromine at the C3 position (beta to the oxygen). This regioselectivity is a cornerstone of its utility. The increased electrophilicity at the C2 position makes it the preferential site for oxidative addition of a Palladium(0) catalyst, which is the first and often rate-determining step in cross-coupling cycles.[15][16]

This allows for a stepwise, controlled functionalization of the furan core. A coupling reaction can be performed selectively at the C2 position, leaving the C3-Br bond intact for a subsequent, different coupling reaction. This strategy opens the door to creating unsymmetrically substituted 2,3-diaryl- or 2,3-dialkenylfurans.[15]

Caption: Stepwise functionalization of this compound via regioselective coupling.

The Palladium Catalytic Cycle: The Engine of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are fundamental tools in modern organic synthesis.[16][17][18] They all operate via a similar catalytic cycle that enables the precise formation of new carbon-carbon bonds.[16]

Caption: General catalytic cycle for Palladium cross-coupling reactions.[16]

Protocol: Suzuki-Miyaura Cross-Coupling at the C2 Position This protocol outlines a representative regioselective Suzuki-Miyaura reaction.[15]

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent).

-

Add the desired arylboronic acid (1-1.2 equivalents).

-

Add a palladium catalyst, such as Pd(OAc)₂ (0.1 equiv), and a phosphine ligand, such as PPh₃ (0.4 equiv).

-

Add a base, for example, Cs₂CO₃ (4 equivalents).[15]

-

Add a degassed solvent, such as N-Methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to 90°C and stir for 2-3 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting 2-aryl-3-bromofuran via column chromatography.

Applications in Drug Development

The furan and its annulated version, benzofuran, are considered "privileged structures" in medicinal chemistry.[19][20][21] This means the scaffold is frequently found in molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21] this compound serves as an ideal starting point for generating libraries of novel, polysubstituted furan derivatives for screening in drug discovery programs.[22][23]

By using sequential cross-coupling reactions, chemists can rapidly assemble diverse structures around the furan core. For instance, the 2,3-diarylbenzofuran motif, which can be accessed from precursors like 2,3-dibromobenzofuran, is present in molecules that act as antitumor agents and protein tyrosine phosphatase-1B inhibitors.[15] The principles of regioselective synthesis demonstrated with this compound are directly applicable to these more complex systems, highlighting its importance as a model reagent and a practical building block.

Conclusion

This compound is more than just a simple dihalogenated heterocycle; it is a sophisticated synthetic tool for the modern organic chemist. Its well-defined physicochemical properties, coupled with a challenging but achievable synthesis, make it an accessible reagent. The true value of this compound is realized in its predictable and highly regioselective reactivity in palladium-catalyzed cross-coupling reactions. This allows for the controlled, stepwise construction of complex, substituted furans that are central to the discovery of new therapeutics and functional materials. A thorough understanding of its handling, synthesis, and reactivity empowers researchers to unlock its full potential in their pursuit of molecular innovation.

References

- 1. This compound CAS#: 30544-34-4 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C4H2Br2O | CID 7021501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 30544-34-4 [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 2,3-DIBROMOFURAN30544-34-4,Purity96%_2A Pharmachem USA [molbase.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. 30544-34-4|this compound|BLD Pharm [bldpharm.com]

- 12. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 15. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

physical and chemical properties of 2,3-Dibromofuran.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound is a halogenated heterocyclic compound belonging to the furan family.[1] Its structure, featuring a five-membered aromatic ring with two bromine substituents on adjacent carbons, makes it a highly valuable and reactive intermediate in organic synthesis. For professionals in drug discovery and materials science, the strategic placement of the bromine atoms offers a versatile chemical handle for constructing more complex molecular architectures through reactions such as metal-halogen exchange and cross-coupling. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, spectral characteristics, and its potential as a foundational building block in the development of novel chemical entities.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its appropriate handling, storage, and application in experimental settings.

Compound Identification

A consistent and accurate identification of a chemical entity is paramount for reproducibility in research.

| Identifier | Value | Source |

| CAS Number | 30544-34-4 | [2][3][4] |

| Molecular Formula | C₄H₂Br₂O | [2][3][4] |

| Molecular Weight | 225.87 g/mol | [3][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,3-Dibromofurane, Furan, 2,3-dibromo- | [1][2] |

| InChI Key | GKPGEBCMRMQOPF-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=COC(=C1Br)Br | [2][4] |

Physical and Thermochemical Data

This compound is a dense, high-boiling liquid under standard conditions.[1][3] Its physical state and thermal properties dictate the necessary conditions for its use in reactions and purification processes.

| Property | Value | Source |

| Physical Form | Liquid | [3] |

| Density | 2.117 g/mL at 25 °C | [3] |

| Boiling Point | 75-78 °C at 75 mmHg | [1] |

| Refractive Index | n20/D 1.544 | [3] |

| Flash Point | 60 °C (140 °F) | [5] |

| Sensitivity | Light Sensitive | [1][2] |

| Recommended Storage | Store at -20°C, under inert gas | [2][6] |

Section 2: Spectroscopic Characterization

The unambiguous identification of this compound relies on modern spectroscopic techniques. The following sections describe the expected spectral features that serve as a fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely published, its structure allows for a confident prediction of its ¹H and ¹³C NMR spectra.

-

¹H NMR: The furan ring contains two non-equivalent protons. One would expect to observe two signals, both doublets, in the aromatic region of the spectrum (typically δ 6.0-7.5 ppm). The coupling constant between these two adjacent protons (³JHH) would likely be in the range of 2-4 Hz, characteristic of furanoid systems.

-

¹³C NMR: Four distinct signals are expected for the carbon atoms of the furan ring. Two signals will correspond to the bromine-bearing carbons (C2 and C3), and two will correspond to the proton-bearing carbons (C4 and C5). The chemical shifts will be significantly influenced by the electronegativity of the oxygen atom and the heavy-atom effect of the bromine substituents.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the presence and number of bromine atoms in a molecule due to bromine's unique isotopic distribution.[7] Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7]

For a molecule containing two bromine atoms, such as this compound, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[8] This pattern provides conclusive evidence for the presence of two bromine atoms and is a critical quality control check during synthesis and analysis.

Section 3: Synthesis and Chemical Reactivity

The utility of this compound in research and development stems from its synthetic accessibility and its predictable reactivity, which allows for selective functionalization.

Synthetic Protocol

A common and effective route for the preparation of this compound involves a multi-step process starting from furoic acid.[9] This pathway leverages classical organic reactions to build the target molecule.

Experimental Protocol: Synthesis of this compound [9]

-

Esterification: Furoic acid is refluxed in an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid to produce the corresponding alkyl furoate.

-

Bromination: The alkyl furoate is dissolved in a chlorinated organic solvent (e.g., chloroform) and heated to reflux. An excess of bromine is added portion-wise over several hours. The reaction is continued until the evolution of hydrobromic acid gas ceases.

-

Saponification: The crude brominated ester mixture is treated with a base (e.g., aqueous sodium hydroxide) to hydrolyze the ester to the corresponding brominated furoic acid salt.

-

Decarboxylation: The brominated furoic acid is carefully heated, which induces decarboxylation to yield crude this compound.

-

Purification: The final product is purified by distillation under reduced pressure to yield pure this compound.[9]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its C-Br bonds. The bromine atom at the C2 position (adjacent to the oxygen) is more susceptible to metal-halogen exchange than the bromine at the C3 position. This selectivity is crucial for its use as a synthetic intermediate.

A key transformation is the selective lithiation using an organolithium reagent (e.g., methyllithium or n-butyllithium) at low temperatures. This reaction preferentially forms 3-bromo-2-lithiofuran, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position. For example, quenching the lithiated intermediate with water yields 3-bromofuran.[9]

Section 4: Safety, Handling, and Regulatory Information

Proper handling of this compound is essential due to its hazardous properties. It is classified as a flammable liquid that is toxic if swallowed and can cause serious eye damage.[2][6]

| Hazard Class | GHS Pictograms | Hazard Statements |

| Flammable Liquid 3 | GHS02 (Flame) | H226: Flammable liquid and vapor[2][5] |

| Acute Toxicity 3 (Oral) | GHS06 (Skull and Crossbones) | H301: Toxic if swallowed[2][5] |

| Eye Damage 1 | GHS05 (Corrosion) | H318: Causes serious eye damage[2][5] |

Handling Precautions:

-

Work in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Use non-sparking tools and take measures to prevent static discharge.[2][6]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands and skin thoroughly after handling.[6]

Section 5: Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry. The furan and related dihydrobenzofuran scaffolds are considered "privileged structures" because they are capable of binding to a variety of biological targets.[10]

-

Scaffold for Bioactive Molecules: By using the reactivity of the C-Br bonds, researchers can incorporate the 2,3-disubstituted furan core into larger molecules. This provides a pathway to novel analogs of known drugs or entirely new chemical entities.

-

Precursor to Complex Heterocycles: The furan ring can participate in cycloaddition reactions or be transformed into other heterocyclic systems, expanding its utility.

-

Fragment-Based Drug Design: As a small, functionalized heterocycle, it can serve as a starting point in fragment-based screening to identify new lead compounds. For instance, related 2,3-dihydrobenzofuran structures have been investigated as potent and selective cannabinoid receptor 2 (CB₂) agonists and as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation.[10][11]

Conclusion

This compound is a synthetically accessible and highly versatile halogenated furan. Its well-defined physical properties, predictable spectroscopic signature (particularly its mass spectrum), and selective chemical reactivity make it an important tool for synthetic chemists. For researchers in drug development, it represents a valuable building block for accessing complex molecular scaffolds and exploring new areas of chemical space, enabling the design and synthesis of next-generation therapeutic agents.

References

- 1. This compound CAS#: 30544-34-4 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,3-ジブロモフラン | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C4H2Br2O | CID 7021501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 30544-34-4 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]

- 10. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dibromofuran molecular weight and formula.

An In-depth Technical Guide to 2,3-Dibromofuran: Synthesis, Properties, and Applications

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the synthetic chemistry community. Its unique substitution pattern on the furan ring makes it a valuable intermediate and building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, detailing a robust synthetic protocol, predicting its spectroscopic signature, and discussing its reactivity and potential applications. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights for laboratory applications.

Physicochemical and Molecular Properties

This compound is a dense, flammable liquid at room temperature.[1][2] The presence of two bromine atoms significantly increases its molecular weight and density compared to the parent furan molecule. Its key properties are summarized in the table below, compiled from various chemical data repositories.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Br₂O | [1][2][3] |

| Molecular Weight | 225.87 g/mol | [1][2][3] |

| CAS Number | 30544-34-4 | [1][3] |

| Appearance | Liquid | [1][2] |

| Density | 2.117 g/mL at 25 °C | [1][2] |

| Boiling Point | 75-78 °C at 75 mmHg | [4] |

| Refractive Index (n20/D) | 1.544 | [1][2] |

| Flash Point | 60 °C (140 °F) | [1] |

| InChI Key | GKPGEBCMRMQOPF-UHFFFAOYSA-N | [1][2] |

| SMILES | Brc1ccoc1Br | [1][2] |

Synthesis and Purification

The preparation of this compound is not trivial due to the reactivity of the furan ring. A well-documented pathway involves a multi-step sequence starting from a readily available alkyl ester of 2-furoic acid, such as methyl furoate or ethyl furoate.[1] The overall strategy involves the bromination of the furan ring, followed by saponification of the ester and subsequent decarboxylation to yield the final product.

Synthetic Workflow Diagram

The following diagram outlines the key transformations in the synthesis of this compound from an alkyl 2-furoate precursor.

Caption: Multi-step synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.[1]

Materials:

-

Alkyl 2-furoate (e.g., methyl furoate)

-

Bromine (Br₂)

-

Anhydrous chlorinated solvent (e.g., carbon tetrachloride, CCl₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Bromination of Alkyl 2-Furoate:

-

Dissolve the alkyl 2-furoate in an anhydrous chlorinated organic solvent like carbon tetrachloride in a flask equipped with a dropping funnel and a stirrer. Protect the reaction from light.

-

Cool the solution in an ice bath.

-

Slowly add an excess of bromine (typically 2-3 molar equivalents) to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

-

Saponification:

-

Carefully quench any excess bromine with a solution of sodium thiosulfate.

-

Separate the organic layer and wash it with water and brine.

-

Add an aqueous solution of sodium hydroxide to the organic phase.

-

Stir the biphasic mixture vigorously until the saponification of the brominated ester to its corresponding sodium salt is complete. The salt will typically precipitate or move into the aqueous layer.

-

-

Decarboxylation and Isolation:

-

Separate the aqueous layer containing the sodium salt of the brominated furoic acid.

-

Acidify the solution carefully with a mineral acid like sulfuric acid.

-

The brominated furoic acid will precipitate. This intermediate can be isolated, or the decarboxylation can proceed in situ.

-

Heat the acidic solution or the isolated brominated furoic acid. Decarboxylation will occur, releasing carbon dioxide and forming crude this compound.

-

Extract the crude product with a suitable organic solvent, such as diethyl ether.

-

-

Purification:

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The final product, this compound, is purified by vacuum distillation, collecting the fraction at the appropriate boiling point (75-78 °C at 75 mmHg).[4]

-

Predicted Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two protons on the furan ring.

-

H-4: Expected to appear as a doublet around δ 6.3-6.5 ppm.

-

H-5: Expected to appear as a doublet around δ 7.3-7.5 ppm, shifted further downfield due to the deshielding effect of the adjacent oxygen atom.

-

The two protons will exhibit a small coupling constant (J ≈ 2-3 Hz), typical for protons on a furan ring.

-

-

¹³C NMR: Four distinct signals are expected for the four carbon atoms of the furan ring.

-

C-2 and C-3: These carbons, directly attached to bromine atoms, will be significantly deshielded and are predicted to appear in the δ 110-125 ppm range.

-

C-4 and C-5: These carbons are expected to resonate further downfield, typically in the δ 115-145 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the furan ring and the carbon-bromine bonds.

-

~3100-3150 cm⁻¹: C-H stretching vibrations for the aromatic furan ring.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the furan ring.

-

~1000-1250 cm⁻¹: C-O-C stretching vibrations, characteristic of the furan ether linkage.

-

500-700 cm⁻¹: Strong C-Br stretching vibrations in the fingerprint region.[2]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound will be distinguished by its isotopic pattern and fragmentation.

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal abundance. This will result in three peaks at m/z 224 (M⁺, ²⁷⁹Br), 226 (M+2, ¹⁷⁹Br¹⁸¹Br), and 228 (M+4, ²⁸¹Br) in an approximate intensity ratio of 1:2:1. This pattern is a definitive indicator of a dibrominated compound.[5][6]

-

Key Fragmentation:

-

[M-Br]⁺: Loss of a bromine radical is a highly probable fragmentation pathway, leading to a significant ion cluster at m/z 145/147 (ratio ~1:1).

-

[M-Br-CO]⁺: Subsequent loss of a molecule of carbon monoxide (CO), a characteristic fragmentation for furans, would produce an ion cluster at m/z 117/119.

-

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two bromine substituents, which serve as versatile synthetic handles.

-

Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange upon treatment with organolithium reagents (e.g., n-BuLi or t-BuLi). This reaction can be performed selectively, allowing for the stepwise introduction of different electrophiles to create highly substituted furan derivatives.

-

Palladium-Catalyzed Cross-Coupling: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the 2- and 3-positions, providing access to a wide array of complex molecules.

-

Precursor for Bioactive Molecules: The furan nucleus is a common scaffold in numerous natural products and pharmacologically active compounds.[7] Derivatives of this compound can serve as key intermediates in the synthesis of novel drug candidates, including potential enzyme inhibitors or receptor modulators.

Safety and Handling

This compound must be handled with appropriate caution due to its hazardous properties.

-

GHS Classification: The compound is classified as a flammable liquid (Category 3), toxic if swallowed (Acute Toxicity, Oral, Category 3), and causes serious eye damage (Category 1).[3][5][7]

-

Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318 (Causes serious eye damage).[6]

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground/bond container and receiving equipment to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals. It should be stored away from strong oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. While its handling requires strict safety protocols, its utility as a building block for creating complex, functionalized furan-containing molecules makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and predicted spectroscopic characteristics, as detailed in this guide, is essential for its effective and safe application in the laboratory.

References

- 1. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. whitman.edu [whitman.edu]

- 7. Cas 2434-03-9,this compound-5-carboxylic acid | lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromofuran from Furoic Acid

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2,3-dibromofuran, a valuable heterocyclic building block in organic synthesis, starting from the readily available precursor, 2-furoic acid. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a detailed, scientifically-grounded protocol. The synthesis is presented as a multi-step process, with each stage explained in terms of its underlying chemical principles and experimental best practices.

Introduction: The Significance of Substituted Furans

Furan and its derivatives are fundamental five-membered heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. Specifically, halogenated furans like this compound serve as versatile intermediates. The bromine atoms at the 2 and 3 positions offer distinct reactivity, allowing for selective functionalization through reactions such as metal-halogen exchange and cross-coupling, thereby enabling the construction of more complex molecular architectures. This guide details a reliable pathway to access this key synthetic intermediate.

Overall Synthetic Strategy

The conversion of 2-furoic acid to this compound is not a direct transformation but rather a strategic multi-step process. The carboxylic acid group in the starting material is deactivating towards electrophilic substitution and can interfere with certain reagents. Therefore, the synthesis involves an initial protection of the carboxyl group via esterification, followed by bromination, saponification, and finally, decarboxylation to yield the target compound.

Caption: Multi-step synthesis of this compound from 2-furoic acid.

Part 1: Esterification of 2-Furoic Acid

Causality: The initial step involves the conversion of 2-furoic acid to its corresponding alkyl ester (e.g., methyl or ethyl 2-furoate). This is a crucial "protection" step. The electron-withdrawing nature of the carboxylic acid group deactivates the furan ring towards electrophilic attack. By converting it to an ester, this deactivating effect is slightly mitigated, and more importantly, the acidic proton is removed, preventing unwanted side reactions during the subsequent bromination step. A common and efficient method for this transformation is Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-Furoate

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid (e.g., 56 g, 0.5 mol).

-

Reagent Addition: Add methanol (250 mL) and carefully add concentrated sulfuric acid (5 mL) as a catalyst.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield crude methyl 2-furoate, which can be further purified by distillation.

Part 2: Electrophilic Bromination of Methyl 2-Furoate

Mechanistic Insight: The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution.[1] The oxygen atom in the ring donates electron density, activating the ring, particularly at the C2 and C5 positions (the α-positions).[2] When an electrophile attacks the furan ring, the stability of the resulting cationic intermediate (the sigma complex) determines the regioselectivity. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, providing greater stability compared to an attack at the C3 position, which only allows for two resonance structures.[2][3]

In this synthesis, since the C2 position is occupied by the ester group, the primary sites for bromination are C5, followed by the less activated C3 and C4 positions. The reaction with an excess of bromine in a suitable solvent leads to a mixture of brominated products, predominantly 5-bromo-2-furoate and 4,5-dibromo-2-furoate, with some tribrominated species.[4]

Caption: Simplified mechanism of electrophilic bromination of methyl 2-furoate.

Experimental Protocol: Bromination of Methyl 2-Furoate

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, dissolve methyl 2-furoate (e.g., 63 g, 0.5 mol) in a dry, chlorinated organic solvent like carbon tetrachloride or chloroform (300 mL).[4]

-

Reagent Addition: Slowly add an excess of bromine (e.g., 2.5-3.0 molar equivalents) to the solution at room temperature. The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen bromide gas.

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).[4]

-

Work-up: Cool the reaction mixture and carefully wash with a saturated solution of sodium bisulfite to quench any remaining bromine, followed by washing with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting product is a mixture of brominated methyl furoates and is typically used in the next step without further purification.

Part 3: Saponification of the Brominated Ester Mixture

Causality: Saponification is the hydrolysis of the ester back to a carboxylic acid under basic conditions. This step is necessary to deprotect the carboxyl group, which is required for the final decarboxylation step. The reaction is a straightforward nucleophilic acyl substitution.

Experimental Protocol: Saponification

-

Reaction Setup: Transfer the crude mixture of brominated methyl furoates to a round-bottom flask.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 4N NaOH) in a quantity sufficient to hydrolyze the ester completely.[4]

-

Reaction Conditions: Heat the mixture at reflux with vigorous stirring for 2-4 hours. The completion of the reaction is indicated by the formation of a homogeneous solution (as the sodium salts of the carboxylic acids are water-soluble).

-

Work-up: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic. This will precipitate the brominated furoic acids.

-

Isolation: Collect the precipitated solids by vacuum filtration, wash with cold water, and dry thoroughly.

Part 4: Decarboxylation to Yield this compound

Mechanistic Insight: The final step is the removal of the carboxylic acid group. This can be achieved by heating the brominated furoic acid mixture, often in the presence of a catalyst. While the classic Hunsdiecker reaction involves the use of silver salts of carboxylic acids with bromine, a more common approach for aromatic carboxylic acids is thermal decarboxylation, which can be facilitated by a copper catalyst in a high-boiling solvent like quinoline.[4][5] The reaction proceeds by replacing the carboxyl group with a hydrogen atom, and in this complex mixture, the various brominated furoic acids will decarboxylate to yield their corresponding brominated furans. The desired this compound is then isolated from this mixture.

Experimental Protocol: Decarboxylation

-

Reaction Setup: In a flask suitable for distillation, combine the dried mixture of brominated furoic acids with quinoline (as a solvent) and a catalytic amount of copper powder.[4]

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., around 180-200 °C). Carbon dioxide will evolve as the decarboxylation proceeds.[4]

-

Product Collection: The product, this compound, along with other brominated furans, will distill from the reaction mixture. Collect the distillate.

-

Purification: The collected distillate is a mixture of brominated furans. The desired this compound can be purified and isolated from this mixture by fractional distillation under reduced pressure.[4] The boiling point of this compound is approximately 58°C at 15 mmHg.[4]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |

| 1. Esterification | 2-Furoic Acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux, 4-6 h | Methyl 2-furoate |

| 2. Bromination | Methyl 2-furoate | Bromine (excess) | CCl₄ or CHCl₃ | Reflux, several hours | Mixture of brominated methyl furoates |

| 3. Saponification | Brominated esters | NaOH (aq) | Water | Reflux, 2-4 h | Mixture of brominated furoic acids |

| 4. Decarboxylation | Brominated acids | Copper powder (cat.) | Quinoline | 180-200 °C | This compound and other bromofurans |

Conclusion

The synthesis of this compound from 2-furoic acid is a well-established, albeit multi-step, process that relies on fundamental organic reactions. By understanding the principles of electrophilic substitution on the furan ring and the strategic use of protecting groups, researchers can successfully prepare this valuable synthetic intermediate. The protocols described herein, adapted from established literature, provide a reliable foundation for the laboratory-scale synthesis of this compound. Careful execution of each step, particularly the final purification by fractional distillation, is critical for obtaining the target compound in good purity.

References

- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. Furan undergoes electrophilic aromatic substitution more | StudySoup [studysoup.com]

- 4. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Bromination of Alkyl Furoates for the Synthesis of 2,3-Dibromofuran

Introduction

Furan, a five-membered aromatic heterocycle, serves as a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its distinct electronic characteristics make it particularly susceptible to electrophilic attack, positioning electrophilic substitution as a central pillar of furan chemistry.[1] Among the halogenated furans, 2,3-dibromofuran is a valuable synthetic intermediate. This technical guide provides a comprehensive exploration of the synthesis of this compound through the bromination of alkyl furoates, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and presenting quantitative data to inform synthetic strategies.

Core Principles: Furan Reactivity and Regioselectivity

Furan's reactivity towards electrophiles is significantly greater than that of benzene.[1][2] This enhanced reactivity stems from the electron-donating nature of the oxygen heteroatom, which enriches the electron density of the aromatic π-system.[1][3] The general order of reactivity for five-membered aromatic heterocycles in electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene.[1]

Electrophilic attack on the furan ring predominantly occurs at the C2 (α) position.[1][2] This regioselectivity is dictated by the superior stabilization of the cationic intermediate (σ-complex) formed during C2 attack.[1] The positive charge in the C2-substituted intermediate can be delocalized over three resonance structures, including one where the oxygen atom accommodates the charge.[2] In contrast, attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[2]

The Influence of Substituents

The presence of a substituent on the furan ring directs subsequent electrophilic attacks. An electron-withdrawing group, such as the alkyl furoate ester group at the C2 position, deactivates the ring towards electrophilic substitution. This deactivation, however, also influences the regioselectivity of the incoming electrophile, often directing it to the C4 or C5 position.[1] To achieve the desired 2,3-dibromo substitution pattern, a multi-step approach involving bromination of an alkyl 2-furoate followed by subsequent chemical transformations is a common and effective strategy.[4]

Synthetic Pathway to this compound

A robust and frequently employed method for synthesizing this compound involves a three-step process starting from an alkyl 2-furoate.[4] This pathway is outlined below:

-

Bromination of Alkyl 2-Furoate: The initial step is the bromination of an alkyl ester of furoic acid, such as methyl or ethyl furoate.[4]

-

Saponification: The resulting brominated ester is then saponified to the corresponding carboxylate salt.[4]

-

Decarboxylation: Finally, the brominated furoic acid is decarboxylated to yield this compound.[4]

Caption: Multi-step synthesis of this compound from an alkyl 2-furoate.

Step 1: Bromination of Alkyl 2-Furoate

The bromination of the alkyl 2-furoate is a critical step that requires careful control of reaction conditions to achieve the desired polysubstituted product.

Mechanism of Electrophilic Bromination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The π-electrons of the furan ring attack a bromine molecule, leading to the formation of a σ-complex (arenium ion) and a bromide ion. The bromide ion then acts as a base, abstracting a proton to restore the aromaticity of the ring.

Due to the electron-withdrawing nature of the ester group at C2, the initial bromination is directed to the C5 position. Subsequent bromination steps then occur at the remaining available positions. To obtain the precursor for this compound, exhaustive bromination is often necessary.

Experimental Protocol: Bromination of Methyl 2-Furoate

This protocol is adapted from established procedures for the bromination of furoic acid esters.[4]

Materials:

-

Methyl 2-furoate

-

Bromine

-

Carbon tetrachloride (or another suitable chlorinated solvent)[4]

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve methyl 2-furoate in carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Slowly add an excess of bromine, dissolved in carbon tetrachloride, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the evolution of hydrogen bromide ceases.

-

Cool the reaction mixture and cautiously wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude brominated methyl furoate.

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a less hazardous chlorinated solvent if possible.

-

The reaction generates hydrogen bromide gas, which is corrosive. Ensure the setup is properly vented to a scrubber.

Step 2 & 3: Saponification and Decarboxylation

The crude brominated ester is then carried forward to the saponification and decarboxylation steps to yield the final product.[4]

Experimental Protocol: Saponification and Decarboxylation

Materials:

-

Crude brominated methyl furoate

-

Sodium hydroxide

-

Water

-

Hydrochloric acid (concentrated)

-

Quinoline (for decarboxylation, optional)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Saponification: Reflux the crude brominated methyl furoate with an aqueous solution of sodium hydroxide until the ester is completely hydrolyzed.

-

Cool the reaction mixture and acidify it with concentrated hydrochloric acid to precipitate the brominated furoic acid.

-

Filter the precipitate, wash it with cold water, and dry it.

-

Decarboxylation: Heat the dried brominated furoic acid. The decarboxylation can be carried out by heating the acid alone or in a high-boiling solvent like quinoline.

-

The this compound product can be isolated and purified by distillation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₄H₂Br₂O |

| Molecular Weight | 225.87 g/mol |

| Appearance | Liquid |

| Density | 2.117 g/mL at 25 °C |

| Refractive Index | n20/D 1.544 |

| CAS Number | 30544-34-4 |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the furan ring.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

The synthesis of this compound via the bromination of alkyl furoates is a well-established and reliable method. A thorough understanding of the principles of electrophilic substitution in furans, coupled with careful execution of the multi-step synthetic sequence, is paramount for achieving high yields of the desired product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and development of furan-containing molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 4. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Decarboxylation of Brominated Furoic Acid Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The decarboxylation of brominated furoic acid esters represents a critical transformation in synthetic organic chemistry, unlocking access to highly valuable brominated furan scaffolds. These scaffolds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core methodologies for achieving this transformation, grounded in mechanistic principles and practical, field-proven insights. We will dissect thermal, copper-catalyzed, palladium-catalyzed, and silver-mediated decarboxylation pathways, offering detailed experimental protocols and elucidating the key parameters that govern reaction success. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively implement and optimize this essential synthetic reaction.

Strategic Importance: Why Decarboxylate Brominated Furoic Esters?

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved therapeutic agents.[1][2] The introduction of a bromine atom onto this ring system provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[3] Often, synthetic routes yield furoic acid esters where the carboxylate group, having served its purpose in directing substitution or building the core structure, becomes superfluous.

Its removal via decarboxylation is therefore not merely a trivial step but a strategic maneuver to unmask the desired brominated furan intermediate. This process is fundamental for:

-

Simplifying Molecular Scaffolds: Removing a potentially reactive and sterically demanding ester group.

-

Enabling Subsequent Functionalization: Providing clean access to the brominated furan for diversification.

-

Accessing Novel Chemical Space: Creating building blocks that are otherwise difficult to synthesize directly.

This guide focuses on the conversion of the ester, which typically requires a preliminary hydrolysis step to the corresponding carboxylic acid, the true substrate for most decarboxylation reactions. The direct decarboxylation of esters is less common but can occur under specific, often harsh, conditions.

Mechanistic Pathways: The Science Behind the Transformation

Understanding the underlying mechanism is paramount for troubleshooting, optimization, and selecting the appropriate reaction conditions. The decarboxylation of brominated furoic acids can proceed through several distinct pathways.

Thermal Decarboxylation

The simplest approach involves the application of heat. For 2-furoic acid, thermal decarboxylation to furan is known to occur at elevated temperatures, typically starting around 140-160 °C.[4][5]

-

Causality: The reaction proceeds through a cyclic transition state, which is facilitated by the electron-rich nature of the furan ring. However, this method often requires high temperatures, which can lead to decomposition and side reactions, limiting its utility for complex or sensitive substrates.[6][7] The presence of a bromine atom can further influence the required temperature and product distribution.

Transition Metal-Catalyzed Decarboxylation

Catalysis provides milder and more efficient alternatives to thermal methods. Copper, palladium, and silver are the most prominent metals employed for this purpose.

Historically, copper has been a workhorse for the decarboxylation of aromatic carboxylic acids.[8] The mechanism is generally believed to involve the formation of a copper(I) carboxylate, which then undergoes decarboxylation to form an aryl-copper intermediate. This intermediate is then protonated by a proton source in the reaction medium (protodecarboxylation) to yield the final product and regenerate the active catalyst.

The use of specific ligands, such as 1,10-phenanthroline or aliphatic amines like tetramethylethylenediamine (TMEDA), is crucial. These ligands enhance the rate of decarboxylation, allowing for significantly lower reaction temperatures (a reduction of ~50 °C) and shorter reaction times compared to ligand-free systems.[8][9]

Caption: Catalytic cycle for copper-mediated protodecarboxylation.

Palladium catalysts offer a powerful platform not only for simple protodecarboxylation but also for tandem decarboxylative cross-coupling reactions, which are of immense interest in drug development.[10][11] In this manifold, the carboxylic acid group acts as a traceless directing group or a leaving group, replaced by a new C-C or C-heteroatom bond.

A particularly innovative strategy is decarboxylative borylation, where the carboxylate is replaced with a boronic ester.[12] This transforms the starting material into a versatile building block for subsequent Suzuki-Miyaura couplings.

Caption: Simplified cycle for Pd-catalyzed decarboxylative borylation.

Silver-catalyzed decarboxylations often proceed via a radical mechanism, offering a distinct reactivity profile compared to the organometallic cycles of copper and palladium.[13] The process is initiated by the formation of a silver carboxylate salt. Single Electron Transfer (SET) from the carboxylate to an oxidant (or from Ag(I) to an oxidant to form Ag(II), which then oxidizes the carboxylate) generates a carboxyl radical.[14][15] This radical is unstable and rapidly extrudes CO₂, producing a furyl radical. This radical can then be trapped by a hydrogen atom source for protodecarboxylation or by other reagents for functionalization (e.g., halogenation).[15][16]

Caption: Radical pathway for silver-catalyzed decarboxylation.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step methodologies. Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. The initial hydrolysis of the furoic acid ester to the carboxylic acid is assumed to have been performed prior to these steps.

Protocol 1: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

This protocol is adapted from efficient methods developed for aromatic carboxylic acids and leverages microwave irradiation to accelerate the reaction.[17][18]

-

Objective: To efficiently remove the carboxylic acid group from a brominated furoic acid.

-

Rationale: Copper(I) oxide is an inexpensive and stable catalyst precursor. 1,10-Phenanthroline is a highly effective ligand that stabilizes the key intermediates and accelerates decarboxylation. Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times from hours to minutes.[17]

Step-by-Step Methodology:

-

Reactor Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the brominated furoic acid (1.0 mmol, 1.0 equiv), copper(I) oxide (Cu₂O; 0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.10 mmol, 10 mol%).

-

Solvent Addition: Add 3 mL of N-Methyl-2-pyrrolidone (NMP).

-

Sealing and Purging: Securely cap the vial. Purge the vessel with nitrogen or argon for 5 minutes.

-

Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 170 °C and hold for 15-30 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

-

Reaction Monitoring: After the allotted time, cool the vessel to room temperature. A small aliquot can be withdrawn, diluted with ethyl acetate, filtered, and analyzed by GC-MS or LC-MS to check for completion.

-

Workup: Dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NH₄Cl (3 x 20 mL) to remove copper salts, followed by a brine wash (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired bromofuran.

Protocol 2: Palladium-Catalyzed Decarboxylative Borylation

This advanced protocol transforms the carboxylic acid directly into a boronic ester, a highly valuable intermediate for Suzuki-Miyaura cross-coupling.[12]

-

Objective: To convert a brominated furoic acid into its corresponding pinacol boronate ester.

-

Rationale: This method leverages photoredox catalysis in conjunction with a transition metal. An iridium photocatalyst absorbs visible light and engages in an energy or electron transfer process that ultimately facilitates the decarboxylation and borylation cycle with a co-catalyst, providing an exceptionally mild route to the boronate ester.

Step-by-Step Methodology:

-

Glovebox Setup: Inside an inert atmosphere glovebox, add the brominated furoic acid (0.2 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂; 0.3 mmol, 1.5 equiv), an appropriate iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆; 0.006 mmol, 3 mol%), and a cobalt co-catalyst (e.g., Co(acac)₂; 0.03 mmol, 15 mol%) to a reaction vial with a stir bar.

-

Reagent Addition: Add tert-Butyl acetate (4 mL) as the solvent, followed by N,N,N',N'-Tetramethylguanidine (TMG; 0.1 mmol, 50 mol%) as a base.

-

Reaction Setup: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

-

Irradiation: Place the vial approximately 5 cm from a 440 nm LED lamp and stir vigorously. Ensure the reaction is cooled with a fan to maintain a temperature of approximately 25-30 °C.

-

Reaction Monitoring: Allow the reaction to proceed for 24 hours. Monitor by taking aliquots and analyzing via GC-MS or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the bromofuryl boronate ester.

Critical Parameters and Data-Driven Optimization

The success of a decarboxylation reaction hinges on the careful selection of several interdependent parameters.

| Parameter | Copper-Catalyzed | Palladium-Catalyzed | Silver-Catalyzed | Rationale & Expert Insights |

| Catalyst | Cu₂O, CuI, CuBr | Pd(OAc)₂, PdCl₂(dppf) | AgNO₃, Ag₂CO₃ | Cu: Cost-effective for simple protodecarboxylation.[8] Pd: Essential for advanced cross-coupling transformations.[11] Ag: Favors radical pathways, useful for specific functionalizations.[13] |

| Ligand | 1,10-Phenanthroline, TMEDA | Phosphines (e.g., SPhos), NHCs | Phenanthroline | Ligands stabilize metal centers, modulate reactivity, and prevent catalyst decomposition. TMEDA can significantly lower temperatures in Cu-catalysis.[9] Bulky phosphines are key in many Pd cycles. |

| Solvent | NMP, Quinoline, DMSO | Dioxane, Toluene, THF | Acetonitrile, DMSO | High-boiling polar aprotic solvents are common as they solubilize the carboxylate salts and tolerate the required temperatures. |

| Temperature | 120-180 °C | 80-150 °C (Thermal), 25-40 °C (Photo) | 60-100 °C | Temperature must be sufficient to overcome the activation barrier for CO₂ extrusion but low enough to prevent substrate decomposition. Photocatalysis offers the mildest conditions. |

| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert or Air (depends on oxidant) | An inert atmosphere is critical to prevent oxidation of the catalyst (especially Pd(0) and Cu(I)) and sensitive substrates. |

Applications and Forward Synthesis

The bromofuran products generated from these decarboxylation reactions are not endpoints but key strategic intermediates. The remaining bromine atom is a launchpad for diversification.

Caption: Synthetic workflow from furoic ester to diverse final products.

For instance, a bromofuran can undergo a Suzuki-Miyaura coupling with an arylboronic acid to construct a biaryl linkage, a common motif in modern pharmaceuticals.[19][20] This two-step sequence of decarboxylation followed by cross-coupling is a powerful strategy in the rapid assembly of complex molecular architectures for drug discovery programs.

Conclusion

The decarboxylation of brominated furoic acid esters is a versatile and enabling transformation. While thermal methods exist, the field has largely advanced through the development of sophisticated catalytic systems based on copper, palladium, and silver. Each catalyst offers a unique mechanistic pathway—organometallic cycles for copper and palladium, and radical processes for silver—providing the modern chemist with a suite of tools to choose from based on the desired outcome, be it simple protodecarboxylation or a complex decarboxylative coupling. By understanding the causality behind catalyst, ligand, and solvent choices, and by employing robust, optimized protocols, researchers can confidently leverage this reaction to accelerate the synthesis of valuable intermediates for drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. future4200.com [future4200.com]

- 9. Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions | Semantic Scholar [semanticscholar.org]

- 10. Development of a catalytic aromatic decarboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Photocatalytic direct borylation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids [organic-chemistry.org]

- 16. Silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decarboxylation [organic-chemistry.org]

- 18. afinitica.com [afinitica.com]

- 19. Boronic acid - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

spectroscopic data interpretation for 2,3-Dibromofuran

An In-depth Technical Guide to the Spectroscopic Interpretation of 2,3-Dibromofuran

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound (CAS No: 30544-34-4), a halogenated heterocyclic compound.[1] Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this molecule. By integrating predictive data with foundational spectroscopic principles, this guide explains the causality behind spectral features and establishes a framework for the empirical validation of the compound's structure.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a substituted furan, a core scaffold in numerous biologically active compounds. The precise placement of the bromine atoms is critical as it dictates the molecule's steric and electronic properties, reactivity, and potential biological interactions. Consequently, rigorous and unequivocal structural verification is a non-negotiable prerequisite for its use in any research or development pipeline. Spectroscopic analysis provides the definitive, non-destructive means to confirm molecular identity and purity. This guide presents an integrated approach to interpreting the characteristic spectral signatures of this compound.

The molecular structure, with IUPAC-standard atom numbering, forms the basis for all subsequent spectral predictions.

References

An In-depth Technical Guide to 2,3-Dibromofuran: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-Dibromofuran, a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, established synthetic protocols, and its utility as a versatile building block for complex molecular architectures.

Introduction: The Chemical Identity of this compound

This compound is a disubstituted derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. Its structure is characterized by two bromine atoms attached to the carbon atoms at positions 2 and 3 of the furan ring. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex, functionalized furan derivatives. These derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2]

The strategic placement of the bromine atoms allows for selective functionalization through various organometallic and cross-coupling reactions, providing chemists with a powerful tool for molecular design and construction.

Chemical Structure and Physicochemical Properties

The fundamental identity of any chemical compound begins with its structure and physical characteristics. These properties dictate its behavior in chemical reactions and its handling requirements.

Chemical Structure and SMILES String

The structure of this compound is a furan ring with bromine atoms at the C2 and C3 positions.

References

Methodological & Application

The Versatile Virtuoso: Harnessing 2,3-Dibromofuran as a Premier Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of 2,3-Dibromofuran

In the intricate tapestry of organic synthesis, the selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the plethora of available building blocks, this compound emerges as a particularly versatile and powerful synthon. Its strategic arrangement of two distinct bromine atoms on an electron-rich furan core provides a gateway to a vast array of functionalized heterocycles, many of which are key components of pharmaceuticals, natural products, and advanced materials.[1][2] The furan nucleus itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. We will delve into the nuanced reactivity of this molecule, providing not only detailed, field-proven protocols for its key transformations but also the underlying mechanistic principles that govern their selectivity and efficiency. Our focus is to empower you with the knowledge to confidently and creatively employ this compound in your synthetic endeavors.

The Differentiated Reactivity of the C-Br Bonds: A Chemist's Playground

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its two carbon-bromine bonds. The C2-Br bond is inherently more reactive towards a variety of transformations, including metal-catalyzed cross-coupling reactions and metal-halogen exchange. This regioselectivity can be attributed to several factors:

-

Inductive Effect of the Furan Oxygen: The electron-withdrawing nature of the adjacent oxygen atom polarizes the C2-Br bond, making the C2 carbon more electrophilic and susceptible to oxidative addition by a low-valent metal catalyst.[3][4]

-

Greater Stability of the C2-Metal Intermediate: In the case of lithiation, the C2-lithiofuran intermediate is stabilized by the coordination of the lithium cation to the furan oxygen, as well as the inductive effect of the C3-bromine.[5]

-

Steric Hindrance: The C2 position is generally less sterically encumbered than the C3 position, facilitating the approach of bulky reagents and catalysts.

This inherent difference in reactivity allows for a stepwise and controlled functionalization of the furan ring, opening avenues for the synthesis of unsymmetrically disubstituted furans with high precision.

Part 1: Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.[6] By carefully selecting the reaction conditions, one can achieve selective mono-functionalization at the C2 position, leaving the C3-Br bond available for subsequent manipulations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids